molecular formula C8H8BrFO B1445236 2-(2-Bromo-4-fluorophenyl)ethan-1-ol CAS No. 866029-22-3

2-(2-Bromo-4-fluorophenyl)ethan-1-ol

Cat. No. B1445236
Key on ui cas rn: 866029-22-3
M. Wt: 219.05 g/mol
InChI Key: AVHIUBUCWYRMQV-UHFFFAOYSA-N
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Patent
US09273067B2

Procedure details

A solution of Ph3P (2.57 g, 9.81 mmol) and imidazole (0.668 g, 9.81 mmol) in DCM (50 mL) was cooled to 0° C. Added to this was iodine (2.489 g, 9.81 mmol) and the resulting mixture was stirred at 0° C. for 30 min. 2-(2-Bromo-4-fluorophenyl)ethanol (1.79 g, 8.17 mmol) was added portionwise over several minutes and the resulting mixture was stirred at room temp. After 16 h, the mixture was filtered washing the solids with DCM. The filtrate was washed with aq Na2S2O3 and the organic phase was dried (Na2SO4), filtered and concentrated. The residue was purified by flash chromatography (Biotage; 0%-100% EtOAc/hexane; 20 CV) to give 2-bromo-4-fluoro-1-(2-iodoethyl)benzene (2.4 g, 7.30 mmol, 89% yield) as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 7.33 (dd, J=8.2, 2.7 Hz, 1H), 7.25 (dd, J=8.5, 5.8 Hz, 1H), 7.02 (td, J=8.2, 2.6 Hz, 1H), 3.41-3.35 (m, 2H), 3.32-3.26 (m, 2H).
Name
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
0.668 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.489 g
Type
reactant
Reaction Step Two
Quantity
1.79 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.N1C=CN=C1.[I:25]I.[Br:27][C:28]1[CH:33]=[C:32]([F:34])[CH:31]=[CH:30][C:29]=1[CH2:35][CH2:36]O>C(Cl)Cl>[Br:27][C:28]1[CH:33]=[C:32]([F:34])[CH:31]=[CH:30][C:29]=1[CH2:35][CH2:36][I:25]

Inputs

Step One
Name
Quantity
2.57 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
0.668 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.489 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
1.79 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temp
WAIT
Type
WAIT
Details
After 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washing the solids with DCM
WASH
Type
WASH
Details
The filtrate was washed with aq Na2S2O3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (Biotage; 0%-100% EtOAc/hexane; 20 CV)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)F)CCI
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.3 mmol
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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